4-(Indolin-1-il)piperidina-1-carboxilato de terc-butilo

Descripción general

Descripción

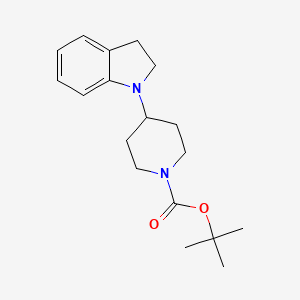

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H26N2O2 It is characterized by the presence of an indoline moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Aplicaciones Científicas De Investigación

Precursor de Productos Naturales Biológicamente Activos

“4-(Indolin-1-il)piperidina-1-carboxilato de terc-butilo” se ha identificado como un precursor potencial para la síntesis de productos naturales biológicamente activos como la Indiacen A y la Indiacen B . Estos compuestos son importantes debido a sus potenciales propiedades anticancerígenas, antiinflamatorias y analgésicas.

Andamiaje para la Síntesis de Compuestos Bioactivos

La porción indol del compuesto sirve como un andamiaje en la síntesis de varios compuestos bioactivos. Se sabe que los derivados del indol poseen una amplia gama de actividades biológicas, incluyendo efectos antivirales, antiinflamatorios y anticancerígenos .

Desarrollo de Agentes Antivirales

Se ha informado que derivados específicos del indol exhiben actividad inhibitoria contra la influenza A y otros virus. La flexibilidad estructural de “this compound” permite el desarrollo de nuevos agentes antivirales con alta selectividad y potencia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate typically involves the reaction of indoline with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce

Actividad Biológica

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with indoline derivatives. The process may include various coupling reactions, such as:

- Reagents : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane.

- Conditions : Reactions are often conducted under an inert atmosphere to prevent oxidation.

Antitumor Activity

Research indicates that compounds featuring the indole or indoline moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of indolin-2-one can inhibit the proliferation of various human cancer cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L . The structural similarity of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate to these active compounds suggests potential antitumor activity as well.

The biological activity of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various tyrosine kinases, which play a critical role in cancer cell signaling pathways.

- Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

A recent study on piperidine derivatives identified key structural features that enhance biological activity. Modifications on the indoline ring and the piperidine structure can significantly affect potency and selectivity against specific cancer types .

Case Studies

- Antimycobacterial Activity : In a study exploring piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), certain compounds exhibited IC50 values between 13 and 22 µM against MenA, a target enzyme in Mtb's menaquinone biosynthesis pathway . This suggests that similar modifications in Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate could yield effective antimycobacterial agents.

- Cytotoxicity Testing : In vitro cytotoxicity assays have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines. For example, derivatives with specific substitutions on the indoline structure showed promising results in inhibiting cell proliferation at low micromolar concentrations .

Data Summary

| Biological Activity | IC50 Value (µM) | Cell Line/Target |

|---|---|---|

| Antitumor Activity | 0.065 - 9.4 | A-431, A-549 |

| Antimycobacterial | 13 - 22 | MenA (Mtb) |

Propiedades

IUPAC Name |

tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLPYERPOKFBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466296 | |

| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400828-91-3 | |

| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.